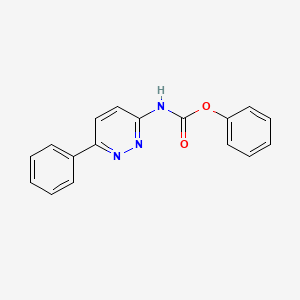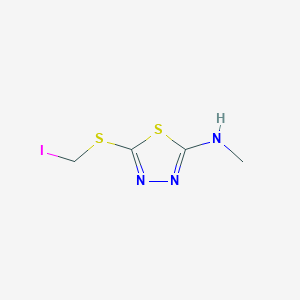
5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound containing sulfur, nitrogen, and iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of N-methyl-1,3,4-thiadiazol-2-amine with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to form corresponding thiols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiadiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and amines.
Applications De Recherche Scientifique
5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Chemical Biology: The compound is used as a probe to study biological processes involving sulfur and nitrogen atoms.
Mécanisme D'action
The mechanism of action of 5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pathways involved include oxidative stress, apoptosis, and cell cycle regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(chloromethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine
- 5-(bromomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine
- 5-(methylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine
Uniqueness
5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The iodine atom enhances the compound’s ability to participate in substitution reactions and increases its potential as a radiolabeling agent for imaging studies.
Propriétés
Formule moléculaire |
C4H6IN3S2 |
|---|---|
Poids moléculaire |
287.2 g/mol |
Nom IUPAC |
5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C4H6IN3S2/c1-6-3-7-8-4(10-3)9-2-5/h2H2,1H3,(H,6,7) |
Clé InChI |
XIAKICHQSJOHRT-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NN=C(S1)SCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13875510.png)
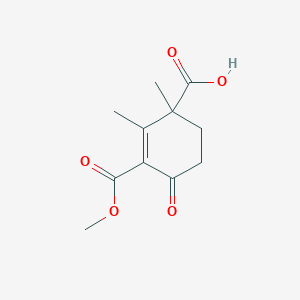


![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate](/img/structure/B13875551.png)
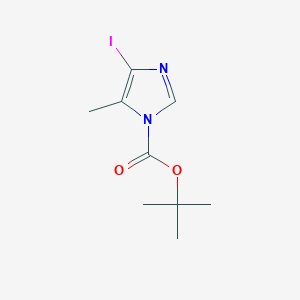
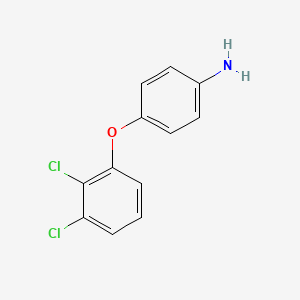
![(6S)-6-[(1E,3E,6E,9E)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one](/img/structure/B13875573.png)


![2-O-tert-butyl 1-O-methyl 5-[4-(methylcarbamoyl)phenyl]-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate](/img/structure/B13875589.png)
